N'-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide
Overview
Description
Compounds like “N’-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide” belong to a class of organic compounds known as hydrazides . They are characterized by the presence of a hydrazide group (-CONHNH2), which is a derivative of carboxylic acids (-COOH). In this case, the hydrazide is attached to a 3-chlorophenyl group and a 2-hydroxy-2,2-diphenyl group .
Molecular Structure Analysis
The molecular structure of a compound like this would likely show the presence of strong intramolecular hydrogen bonding between the hydroxy group (-OH) and the hydrazide group (-CONHNH2) . This could potentially influence its physical and chemical properties .Chemical Reactions Analysis
Hydrazides are known to undergo a variety of chemical reactions, including condensation reactions with aldehydes and ketones to form hydrazones . They can also react with isocyanates to form ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a hydroxy group (-OH) could make the compound more polar and increase its solubility in water . The presence of a chlorophenyl group could potentially increase its lipophilicity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-12-7-13-18(14-17)22-23-19(24)20(25,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,22,25H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBPKCTWGSLJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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